rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid
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Overview
Description
rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid: is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a dioxane ring, and a carboxylic acid functional group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid typically involves multiple steps One common method involves the protection of amino acids using the Fmoc group, followed by the formation of the dioxane ring through cyclization reactions
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the multiple steps required for the synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Products may include oxidized derivatives of the fluorenylmethoxycarbonyl group.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is widely used in peptide synthesis as a protecting group for amino acids. Its stability and ease of removal make it an ideal choice for this application.
Biology: In biological research, the compound is used to study protein interactions and enzyme mechanisms. Its ability to form stable complexes with proteins makes it a valuable tool in these studies.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its stability and versatility make it a promising candidate for further research.
Industry: In industrial applications, the compound is used in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can form stable complexes with proteins, inhibiting their activity. The dioxane ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing these complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
- (9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
Comparison:
- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid shares the Fmoc group but differs in the presence of a hexanoic acid chain and a tert-butoxycarbonyl group. This difference in structure can lead to variations in reactivity and applications.
- (9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid also contains the Fmoc group but includes a boronic acid moiety. This structural variation allows it to participate in different types of chemical reactions, particularly those involving boron chemistry.
The unique combination of functional groups in rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid makes it a versatile and valuable compound in various fields of scientific research.
Properties
Molecular Formula |
C21H21NO6 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2S,5S)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO6/c23-20(24)19-12-26-13(10-27-19)9-22-21(25)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t13-,19-/m0/s1 |
InChI Key |
WDXLESMZCOBANY-DJJJIMSYSA-N |
Isomeric SMILES |
C1[C@@H](OC[C@H](O1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1C(OCC(O1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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